While the specific scientific research applications of 5-bromo-2-cyanopyridine are not widely available due to potential commercial sensitivity, there is general research on the use of similar heterocyclic aromatic compounds in various fields, including:
5-Bromo-2-Cyanopyridine is an organic compound with the molecular formula C6H3BrN2. It appears as a white to light yellow powder or crystal and has a melting point ranging from 129.0 to 133.0 °C . This compound contains a bromine atom and a cyano group attached to a pyridine ring, making it a valuable intermediate in various chemical syntheses.
The biological activity of 5-Bromo-2-Cyanopyridine has been explored in various studies. It exhibits:
Several methods have been developed for synthesizing 5-Bromo-2-Cyanopyridine:
5-Bromo-2-Cyanopyridine is utilized in various fields:
Interaction studies involving 5-Bromo-2-Cyanopyridine focus on its reactivity with other chemical species:
Several compounds share structural similarities with 5-Bromo-2-Cyanopyridine. Notable examples include:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Cyanopyridine | Pyridine ring with a cyano group | Lacks bromine; used in different syntheses |
| 5-Iodo-2-Cyanopyridine | Iodine instead of bromine | Higher reactivity due to iodine's properties |
| 4-Bromo-2-Cyanopyridine | Bromine at the fourth position | Different biological activity profile |
| 3-Bromo-2-Cyanopyridine | Bromine at the third position | Varies in reactivity and applications |
These compounds highlight the unique characteristics of 5-Bromo-2-Cyanopyridine, particularly its specific reactivity patterns and potential applications in medicinal chemistry.
The most straightforward synthesis involves brominating 2-cyanopyridine using Br₂/Fe or N-bromosuccinimide (NBS). Electrophilic aromatic substitution occurs regioselectively at the 5-position due to the electron-withdrawing cyano group.
| Parameter | Br₂/Fe System | NBS/AlCl₃ System |
|---|---|---|
| Temperature | 50–60°C | 20–25°C |
| Catalyst Loading | 5 mol% Fe | 10 mol% AlCl₃ |
| Yield | 70–85% | 65–78% |
Side products like 3-bromo-2-cyanopyridine are minimized through temperature control.
An alternative route involves dehydrating 2-amino-5-bromopyridine using POCl₃/CH₂Cl₂/Pyridine. This three-step method achieves a 70% yield and 93.6% purity without further purification. The reaction proceeds via diazotization and dehydration, with sulfolane as a solvent.
Corrosive;Acute Toxic;Irritant